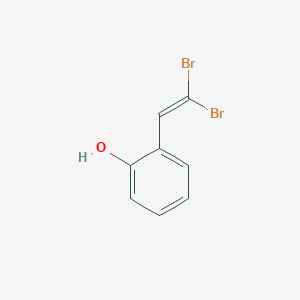
2-(2,2-Dibromovinyl)phenol
説明
2-(2,2-Dibromovinyl)phenol is a useful research compound. Its molecular formula is C8H6Br2O and its molecular weight is 277.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Applications
A. Synthesis of Functionalized Benzofurans
One of the primary applications of 2-(2,2-dibromovinyl)phenol is its role as a precursor in the synthesis of functionalized benzofurans. Research has shown that this compound can undergo reactions with various phenolic substrates to yield benzofurans in good to excellent yields. For instance, a study demonstrated that reactions involving this compound and different electronically varied phenols resulted in benzofurans with yields ranging from 51% to 78% depending on the substituents present on the phenolic compounds used .
| Phenolic Substrate | Product Yield (%) |
|---|---|
| 4-Nitrophenol | 78 |
| 4-Chlorophenol | 55 |
| 3-Nitrophenol | 63 |
| Methyl 4-hydroxybenzoate | 77 |
B. Tandem Reactions
The compound has also been utilized in tandem reactions involving organosilanes. In these reactions, this compound reacts with phenyl(trialkoxy)silanes to produce arylbenzofurans through a series of elimination and addition steps. This method is noted for its efficiency and ability to generate products with high yields in a one-pot reaction setup .
Biological Applications
A. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
B. Anticancer Properties
There is growing interest in the anticancer potential of compounds related to this compound. Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents against various types of cancer.
Case Studies
Case Study: Synthesis of Benzofurans
A notable case study involved synthesizing benzofurans from this compound using different substituted phenols. The study systematically varied the electronic properties of the phenolic substrates and analyzed the yield and purity of the resulting benzofurans. The results indicated that electron-withdrawing groups on the phenolic substrates significantly enhanced the reactivity and yield of the desired products.
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives synthesized from this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition, with some derivatives exhibiting significant antimicrobial effects at low concentrations.
化学反応の分析
Copper(I)-Catalyzed Reactions
One significant reaction pathway for 2-(2,2-dibromovinyl)phenol involves its interaction with polyfluoroarenes under copper(I) catalysis. This reaction leads to the formation of 2-(polyfluoroaryl)benzofurans through a tandem process that includes:
-
Intramolecular C–O Bond Formation : This step is crucial for generating the benzofuran structure.
-
C–H Activation : The copper catalyst facilitates the activation of C–H bonds, allowing for further functionalization of the aromatic system.
The products are typically obtained in good yields, demonstrating the efficiency of this synthetic route .
Thioetherification Reactions
Another important reaction is the tandem thioetherification of this compound with thiophenols and thiols. Conducted in the presence of potassium hydroxide and using N,N-dimethylformamide as a solvent, this one-pot reaction yields:
-
2-Arylthiobenzofurans : Resulting from the coupling of thiophenols with the dibromovinyl compound.
-
2-Alkylthiobenzofurans : Formed through reactions with thiols.
This method is advantageous due to its simplicity and the commercial availability of starting materials, making it a valuable approach for synthesizing sulfur-containing derivatives .
Photoinduced Cascade Reactions
Recent studies have also explored photoinduced reactions involving derivatives of this compound. These reactions utilize light to initiate cascade processes that can lead to densely functionalized products such as:
-
Dihydrobenzofurans : Produced through radical mechanisms that involve atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN).
The photochemical nature of these transformations allows for mild reaction conditions and rapid product formation, showcasing another dimension of reactivity for this compound .
特性
分子式 |
C8H6Br2O |
|---|---|
分子量 |
277.94 g/mol |
IUPAC名 |
2-(2,2-dibromoethenyl)phenol |
InChI |
InChI=1S/C8H6Br2O/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5,11H |
InChIキー |
CNINDFVVHAXULB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C(Br)Br)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














